N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide
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Overview
Description
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide, commonly known as DNTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNTA is a thioamide derivative of nitrophenyl and has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. In
Mechanism of Action
The exact mechanism of action of DNTA is not fully understood. However, it has been suggested that DNTA may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. DNTA may also modulate the activity of neurotransmitters involved in pain perception, such as serotonin and dopamine.
Biochemical and Physiological Effects
DNTA has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. DNTA has also been shown to reduce oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
DNTA has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by spectroscopic methods. DNTA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DNTA has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer orally or intravenously. DNTA also has low bioavailability, which means that only a small fraction of the administered dose reaches the target tissue.
Future Directions
There are several future directions for the study of DNTA. One potential direction is to investigate the potential of DNTA as a treatment for oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of DNTA as a modulator of neurotransmitter activity in the brain. Additionally, the development of DNTA analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion
In conclusion, DNTA is a chemical compound with potential applications in scientific research. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of various disorders. The synthesis of DNTA is relatively simple, and its purity can be confirmed by spectroscopic methods. However, DNTA has some limitations for lab experiments, including low solubility and bioavailability. Future research on DNTA could lead to the development of novel therapeutic agents for various disorders.
Synthesis Methods
The synthesis of DNTA involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with diethyl acetamide in the presence of a base catalyst. The reaction yields DNTA as a yellow crystalline solid with a melting point of 102-104°C. The purity of DNTA can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
DNTA has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. DNTA has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders.
properties
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-3-17(4-2)12(19)8-22-11-6-5-9(13(14,15)16)7-10(11)18(20)21/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYHEHWAPZABBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide |
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